

Technical Guide: Deshydroxyethoxy Ticagrelord7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Deshydroxyethoxy Ticagrelor-d7**, a deuterated analog of the active metabolite of the antiplatelet drug Ticagrelor. This document is intended for use by researchers, scientists, and drug development professionals.

Compound Identification

There is some ambiguity in the publicly available information regarding a specific CAS number for **Deshydroxyethoxy Ticagrelor-d7**. Several suppliers list the CAS number as "Not Available" or reference the CAS number of the unlabeled parent compound. The CAS number for the non-deuterated Deshydroxyethoxy Ticagrelor is 220347-05-7[1][2][3]. It is crucial to verify the specific CAS number with the supplier upon procurement.

Quantitative Data

The following table summarizes the available quantitative data for **Deshydroxyethoxy Ticagrelor-d7**.

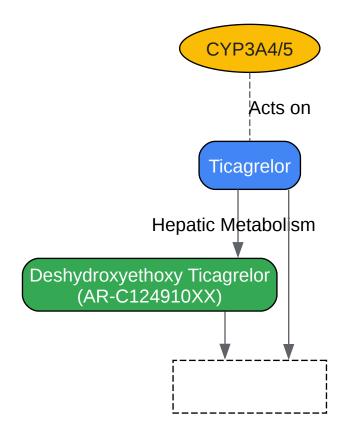


Parameter	Value	Source(s)
Molecular Formula	C21H17D7F2N6O3S	[1]
Molecular Weight	485.56 g/mol	[1][2][4]
Purity (HPLC)	>95%	[4]
Isotopic Enrichment	>95%	[4]
Appearance	White to Off-White Solid	[1]
Storage Conditions	-20°C	[4]

Metabolic Pathway of Ticagrelor

Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, to form an active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor)[5][6]. This metabolite is also a potent P2Y12 receptor antagonist[5][6]. **Deshydroxyethoxy Ticagrelor-d7** is the deuterated stable isotope-labeled analog of this active metabolite.





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Caption: Metabolic activation of Ticagrelor.

Experimental Protocols

Deshydroxyethoxy Ticagrelor-d7 is primarily used as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. Below is a representative experimental protocol for the quantification of Ticagrelor and its active metabolite (AR-C124910XX) in human plasma using HPLC-MS/MS, where **Deshydroxyethoxy Ticagrelor-d7** would be used as the internal standard.

Objective

To develop and validate a sensitive and specific method for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), in human plasma.

Materials and Reagents



- · Ticagrelor reference standard
- Deshydroxyethoxy Ticagrelor (AR-C124910XX) reference standard
- Deshydroxyethoxy Ticagrelor-d7 (internal standard)
- Human plasma (with K2-EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- · Formic acid
- Ultrapure water

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column: C18 column (e.g., 2.1 mm × 150 mm, 3 μm)

Sample Preparation (Protein Precipitation)

- Thaw frozen human plasma samples to room temperature.
- To 50 μL of plasma in a microcentrifuge tube, add the internal standard solution (Deshydroxyethoxy Ticagrelor-d7).
- Add 150 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 5 μL) of the supernatant into the HPLC-MS/MS system.

Chromatographic Conditions

- Mobile Phase A: 0.025 mM Ammonium acetate in water
- · Mobile Phase B: Acetonitrile
- Gradient: Isocratic or a gradient elution suitable for separating the analytes from endogenous interferences. A common starting point is 35:65 (A:B)[7].
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Run Time: Approximately 3-5 minutes.

Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these compounds[8].
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ticagrelor: m/z 521.2 → 361.2[7]
 - Deshydroxyethoxy Ticagrelor (AR-C124910XX): m/z 477.2 → 361.1[7]
 - Deshydroxyethoxy Ticagrelor-d7 (IS): Monitor the corresponding mass shift due to deuterium labeling.
- Optimize other MS parameters such as declustering potential, collision energy, and cell exit
 potential for each analyte and the internal standard.

Method Validation

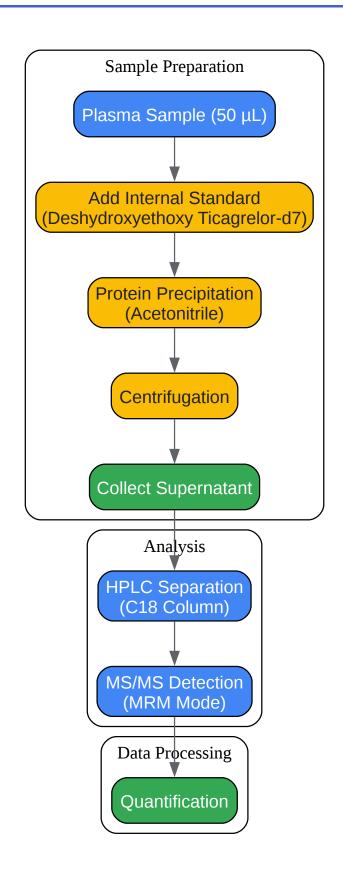


The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Synthesis and Application

The synthesis of deuterated analogs of Ticagrelor is performed to improve the metabolic stability and pharmacokinetic properties of the parent drug[9]. Deuterium substitution at metabolically active sites can slow down the rate of metabolism, potentially leading to a longer half-life[9]. **Deshydroxyethoxy Ticagrelor-d7** serves as a crucial tool in the clinical development of Ticagrelor by enabling accurate quantification of its major active metabolite in biological matrices, which is essential for pharmacokinetic and bioequivalence studies.





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Caption: Bioanalytical workflow for plasma samples.



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